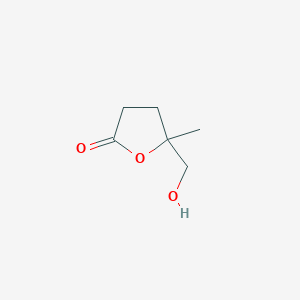
5-(Hydroxymethyl)-5-methyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxymethyl)-5-methyloxolan-2-one is an organic compound that belongs to the class of oxolanes. It is characterized by the presence of a hydroxymethyl group and a methyloxolanone ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-5-methyloxolan-2-one can be achieved through several methods. One common approach involves the catalytic hydrogenation of 5-(hydroxymethyl)furfural (HMF) under mild conditions using carbon-supported silver nanoparticles as the catalyst . Another method includes the acid-catalyzed dehydration of hexose sugars, such as fructose, to produce HMF, which can then be further converted to this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure high efficiency and selectivity. The process often employs biphasic solvent systems to facilitate the extraction of the product from the reaction mixture . Catalysts such as homogeneous or heterogeneous acids are used to optimize the reaction conditions and improve yield .
化学反応の分析
Types of Reactions
5-(Hydroxymethyl)-5-methyloxolan-2-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 2,5-bis(hydroxymethyl)furan (BHMF) using catalytic hydrogenation.
Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as oxygen or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as hydrogen gas in the presence of a catalyst for reduction reactions.
Acid catalysts: Such as sulfuric acid for dehydration reactions.
Major Products Formed
The major products formed from these reactions include:
- 2,5-Diformylfuran (DFF)
- 2,5-Furandicarboxylic acid (FDCA)
- 2,5-Bis(hydroxymethyl)furan (BHMF)
科学的研究の応用
5-(Hydroxymethyl)-5-methyloxolan-2-one has a wide range of applications in scientific research:
- Chemistry : It serves as a platform chemical for the synthesis of various high-value chemicals and polymers .
- Biology : It is used in the study of metabolic pathways and enzyme reactions involving furan derivatives .
- Medicine : The compound is investigated for its potential therapeutic properties, including its role in drug development .
- Industry : It is utilized in the production of bio-based materials, such as biodegradable plastics and resins .
作用機序
The mechanism of action of 5-(Hydroxymethyl)-5-methyloxolan-2-one involves its interaction with various molecular targets and pathways. For instance, it can act as a competitive antagonist at muscarinic receptors, inhibiting bladder contraction and reducing detrusor pressure . Additionally, it can undergo enzymatic transformations to produce bioactive metabolites that exert specific biological effects .
類似化合物との比較
Similar Compounds
- 5-(Hydroxymethyl)furfural (HMF)
- 2,5-Diformylfuran (DFF)
- 2,5-Furandicarboxylic acid (FDCA)
Uniqueness
5-(Hydroxymethyl)-5-methyloxolan-2-one is unique due to its specific structural features, such as the presence of both hydroxymethyl and methyloxolanone groups. This structural uniqueness imparts distinct reactivity and functional properties, making it a valuable compound in various applications .
特性
CAS番号 |
74397-28-7 |
|---|---|
分子式 |
C6H10O3 |
分子量 |
130.14 g/mol |
IUPAC名 |
5-(hydroxymethyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-6(4-7)3-2-5(8)9-6/h7H,2-4H2,1H3 |
InChIキー |
KZRFDSUTMHKFOX-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=O)O1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


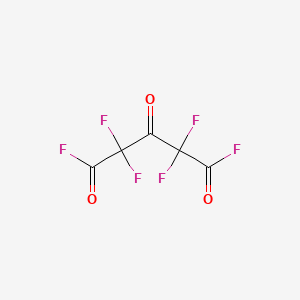
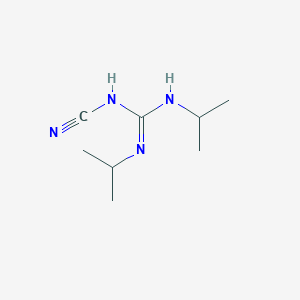

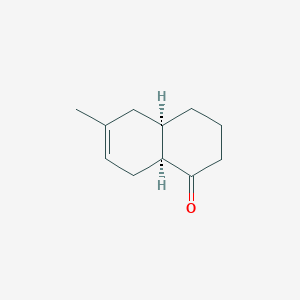
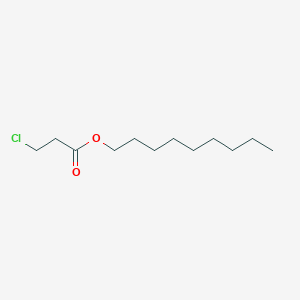
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
![1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene](/img/structure/B14451165.png)
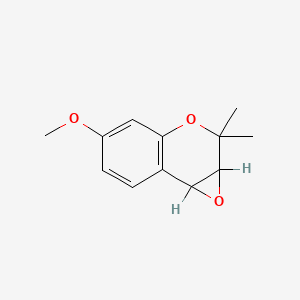
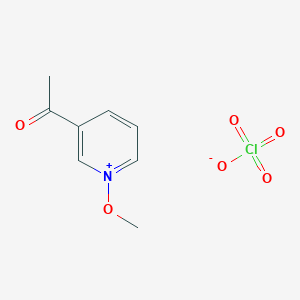
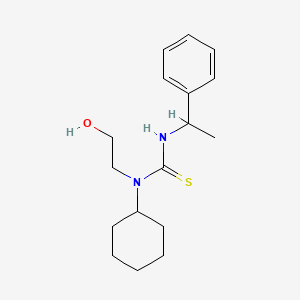
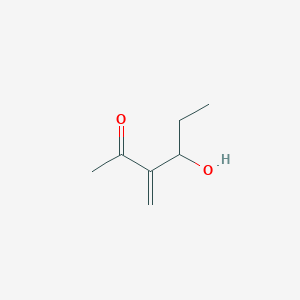
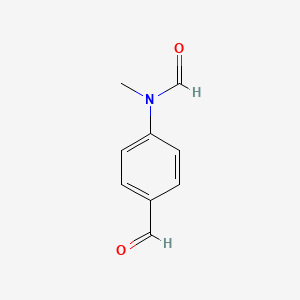

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
